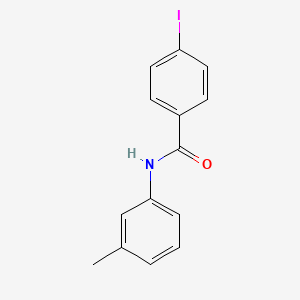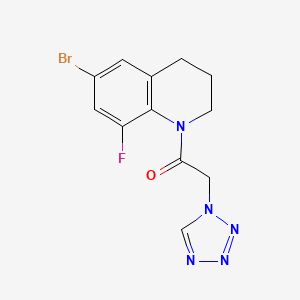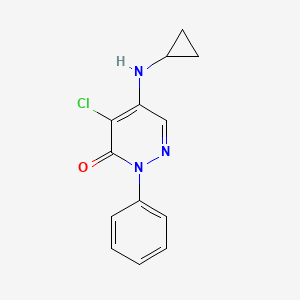
4-iodo-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-(3-methylphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the fourth position of the benzamide ring and a methyl group attached to the nitrogen atom of the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-(3-methylphenyl)benzamide typically involves the iodination of N-(3-methylphenyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as described above. The choice of solvent, temperature, and oxidizing agent can be optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-iodo-N-(3-methylphenyl)benzamide can undergo oxidation reactions, where the iodine atom may be replaced by other functional groups such as hydroxyl or nitro groups.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of N-(3-methylphenyl)benzamide.
Substitution: The iodine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Hydroxy or nitro derivatives of N-(3-methylphenyl)benzamide.
Reduction: N-(3-methylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-iodo-N-(3-methylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki or Heck reactions.
Biology: In biological research, this compound is studied for its potential as a ligand for certain receptors or enzymes. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Further research is needed to fully understand its medicinal potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-iodo-N-(3-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as receptors, enzymes, or ion channels. The iodine atom can play a crucial role in binding interactions, influencing the compound’s affinity and selectivity for its target. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- N-(3-iodo-4-methylphenyl)benzamide
- 4-iodo-N-methyl-N-(3-methylphenyl)benzamide
- 3-iodo-N-(4-methylphenyl)benzamide
Comparison: 4-iodo-N-(3-methylphenyl)benzamide is unique due to the specific positioning of the iodine and methyl groups on the benzamide ring. This structural arrangement can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-iodo-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYIENAERDRHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenyl] 2-fluorobenzoate](/img/structure/B7650787.png)
![2-(2,3-dihydroindol-1-yl)-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]acetamide](/img/structure/B7650800.png)
![N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7650806.png)
![1-[(1R,2S)-2-cyclohexylcyclopropyl]-3-(pyridin-4-ylmethyl)urea](/img/structure/B7650813.png)
![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide](/img/structure/B7650826.png)
![(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B7650831.png)
![{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B7650844.png)

![N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7650863.png)
![1-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B7650864.png)

![N-(2,4-dimethylphenyl)-2-[(2E)-2-[(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide](/img/structure/B7650872.png)
![3-methoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide](/img/structure/B7650878.png)
